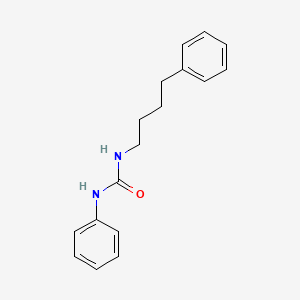

1-Phenyl-3-(4-phenylbutyl)urea

Description

Fundamental Chemical Significance of the Urea (B33335) Functional Group

The urea functional group, characterized by a carbonyl group flanked by two amino groups, possesses a unique set of chemical properties that are fundamental to its role in molecular interactions. wikipedia.orgvectaloil.com Urea itself is a planar molecule in its crystalline state. wikipedia.org This planarity, a result of the arrangement of the carbonyl and amino groups, influences how these molecules pack in a solid state and interact with biological macromolecules. wikipedia.orgchemicalbook.com

The presence of both a carbonyl group (C=O) and amino groups (-NH2) makes urea a polar molecule. chemicalbook.com This polarity, coupled with the ability of the amino groups' hydrogen atoms to form hydrogen bonds with the carbonyl oxygen, is a defining feature. chemicalbook.comakamb.com This capacity for hydrogen bonding is crucial for its high solubility in water and its ability to interact with biological targets. chemicalbook.comakamb.com The amino and carbonyl groups are also highly reactive, participating in various chemical reactions, which makes urea a versatile building block in synthetic chemistry. chemicalbook.com

Table 1: Key Properties of the Urea Functional Group

| Property | Description | Significance |

|---|---|---|

| Structure | A carbonyl group bonded to two amino groups (R₂N)₂CO. wikipedia.org | Provides a scaffold for diverse substitutions. |

| Polarity | The presence of polar C=O and N-H bonds results in a polar molecule. chemicalbook.com | Influences solubility and intermolecular interactions. |

| Hydrogen Bonding | Acts as both a hydrogen bond donor (N-H) and acceptor (C=O). chemicalbook.comakamb.com | Critical for interactions with biological targets and solubility. chemicalbook.comakamb.com |

| Reactivity | The amino and carbonyl groups can participate in various chemical reactions. chemicalbook.com | Enables the synthesis of a wide range of derivatives. chemicalbook.com |

| Planarity | The core urea structure is planar in the solid state. wikipedia.org | Affects molecular packing and interaction with planar regions of receptors. wikipedia.org |

Overview of the 1-Phenyl-3-(4-phenylbutyl)urea Scaffold within Aryl-Alkyl Urea Derivatives

This compound belongs to the aryl-alkyl urea class of compounds, which are characterized by the attachment of both an aromatic (aryl) group and a non-aromatic (alkyl) chain to the nitrogen atoms of the urea core. researchgate.net In this specific molecule, a phenyl group is attached to one nitrogen, and a 4-phenylbutyl group is attached to the other. This structure imparts a combination of rigidity from the phenyl rings and flexibility from the butyl chain.

The general structure of aryl-alkyl ureas allows for systematic modifications to explore structure-activity relationships. The nature of the aryl group, the length and branching of the alkyl chain, and the substitution patterns on the aromatic rings can all be varied to fine-tune the compound's properties and biological activity. nih.gov

Table 2: Chemical Data for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₇H₂₀N₂O echemi.com |

| Molecular Weight | 268.35 g/mol echemi.com |

| Structure | An N,N'-disubstituted urea with a phenyl group and a 4-phenylbutyl group. |

| Class | Aryl-Alkyl Urea |

Rationale for Academic Investigation of this compound and its Analogues

The academic investigation into this compound and its analogues is driven by the established and diverse biological activities of substituted ureas. hilarispublisher.com This class of compounds has been explored for a wide range of potential therapeutic applications. researchgate.netresearchgate.net

Research into analogues of this compound has provided insights into how structural modifications influence biological activity. For instance, studies on similar 1,3-disubstituted ureas have been conducted to explore their potential as inhibitors of specific enzymes or as agents targeting various biological pathways. The inhibition of the soluble epoxide hydrolase (sEH), a therapeutic target for hypertension and inflammation, has been a focus for some 1,3-disubstituted urea derivatives. scispace.com

Furthermore, the synthesis and evaluation of a series of 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-urea derivatives have been pursued to assess their potential as anticonvulsant and antidepressant agents. nih.govresearchgate.net In these studies, researchers systematically altered parts of the molecule to understand the structural requirements for biological activity. nih.gov For example, one of the synthesized compounds, 1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea, showed notable anticonvulsant properties. nih.govresearchgate.net

The investigation of related structures, such as 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, as complement inhibitors further illustrates the rationale for studying this class of compounds. nih.gov The discovery that a hit compound from high-throughput screening could be structurally modified to yield potent inhibitors highlights the potential of the phenylurea scaffold in drug discovery. nih.gov The exploration of synthetic methodologies, such as the lithiation of related N'-(4-phenylbutyl)-N,N-dimethylurea, also contributes to the academic interest by providing tools for creating novel analogues for further study. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(4-phenylbutyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17(19-16-12-5-2-6-13-16)18-14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKZUJHPZGIMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Phenyl 3 4 Phenylbutyl Urea

Classical Approaches to Urea (B33335) Synthesis Relevant to 1-Phenyl-3-(4-phenylbutyl)urea

Traditional methods for forming the urea linkage are robust and widely utilized, primarily relying on the reaction of an amine with a suitable carbonyl-containing electrophile.

Amine-Isocyanate Coupling Reactions

The most direct and common method for synthesizing this compound is through the coupling of an amine and an isocyanate. commonorganicchemistry.com This reaction involves the nucleophilic addition of the primary amine, aniline (B41778), to the electrophilic carbonyl carbon of 4-phenylbutyl isocyanate. The process is typically high-yielding and straightforward.

The general mechanism involves the lone pair of the amine nitrogen attacking the isocyanate's central carbon, with a subsequent proton transfer to the isocyanate nitrogen to yield the final urea product.

Alternative classical approaches can also be employed. These include the reaction of amines with phosgene (B1210022) or its safer solid equivalent, triphosgene, to generate an intermediate isocyanate or carbamoyl (B1232498) chloride, which then reacts with a second amine. commonorganicchemistry.comasianpubs.orgnih.gov Another method involves the reaction of an amine with a carbamate, which can generate the urea product, though these reactions may be reversible or require elevated temperatures. commonorganicchemistry.comthieme-connect.com A historical method involves heating an amine hydrochloride salt with urea in an aqueous solution; this process is thought to proceed via an equilibrium formation of ammonium (B1175870) cyanate, which then reacts with the amine. orgsyn.org

Optimized Reaction Conditions and Catalyst Systems for Urea Formation

For the direct coupling of an amine and an isocyanate, the reaction is often efficient without the need for a catalyst. commonorganicchemistry.com It is typically conducted in a suitable aprotic solvent at room temperature. commonorganicchemistry.com However, various conditions can be optimized depending on the specific substrates and desired outcomes.

A notable environmentally friendly approach involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic solvents and often simplifying purification to simple filtration. rsc.org This method has proven suitable for the gram-scale synthesis of various N-substituted ureas with high purity. rsc.org In some cases, particularly when using less reactive amines or alternative starting materials like carbamates, a base such as triethylamine (B128534) (Et3N) may be required to facilitate the reaction, often at reflux temperatures. thieme-connect.com Microwave-assisted protocols have also been developed to accelerate urea synthesis, significantly reducing reaction times. beilstein-journals.org

Interactive Table: Comparison of Synthetic Conditions for Urea Formation

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Key Advantages |

|---|---|---|---|---|---|

| Amine-Isocyanate | Aniline + 4-Phenylbutyl Isocyanate | None typically required | Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) | Room Temperature | Direct, high yield, simple. commonorganicchemistry.com |

| Amine + Metal Isocyanate | Aniline + Potassium Isocyanate | None (Water acts as promoter) | Water | Room Temperature | Environmentally friendly, simple workup. rsc.orgrsc.org |

| Amine + Urea | Aniline Hydrochloride + Urea | None | Water | Boiling | Uses inexpensive starting materials. orgsyn.org |

| Amine + Carbamate | Aniline + Alkyl Carbamate | Triethylamine (Et3N) / DABCO | Triethylamine | Reflux | Avoids handling of isocyanates directly. thieme-connect.com |

| Microwave-Assisted | Alkyl Halide + Amine (via in situ isocyanate) | Polymer-bound Diphenylphosphine | Acetonitrile (MeCN) | 50-70°C | Rapid, efficient, one-pot process. beilstein-journals.org |

Advanced Synthetic Strategies for Complex this compound Derivatives

Modern synthetic chemistry offers sophisticated tools to create complex urea derivatives, incorporating features like specific stereochemistry or diverse functional groups.

Incorporation of Chiral Centers and Stereoselective Synthesis

While this compound itself is achiral, its derivatives can be synthesized with high stereocontrol. Chiral centers can be introduced on either the phenyl or the butyl side of the urea. A common strategy involves using a chiral amine or a chiral isocyanate as one of the coupling partners.

For instance, in the synthesis of related 1-phenyl-3-(1-phenylethyl)urea derivatives, a chiral amine such as (S)-α-phenylethylamine can be reacted with an achiral aryl isocyanate. nih.gov This directly installs a stereocenter adjacent to the urea nitrogen. The synthesis of the required isocyanate can be achieved from a carboxylic acid via a modified Curtius rearrangement, which uses diphenyl phosphorazidate (DPPA) and proceeds without racemization. nih.govorganic-chemistry.org

Alternatively, a chiral center could be introduced onto the 4-phenylbutyl chain prior to urea formation. This could be accomplished through asymmetric reduction of a corresponding ketone or asymmetric alkylation, followed by conversion of a functional group (e.g., an alcohol or carboxylic acid) into the necessary amine or isocyanate for the final coupling step.

Multi-Component Reactions in the Synthesis of Related Urea Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, represent a highly efficient strategy for building molecular complexity. nih.gov While a specific MCR for this compound is not prominently documented, the principle is applicable to the synthesis of diverse urea scaffolds.

For example, a one-pot, two-step process has been developed combining nucleophilic substitution and a Staudinger–aza-Wittig reaction to produce N,N'-disubstituted ureas from alkyl halides and amines. beilstein-journals.org This approach generates the isocyanate intermediate in situ, which is then trapped by an amine, embodying the efficiency of a tandem reaction. beilstein-journals.org Such strategies are valuable for rapidly creating libraries of related urea compounds for screening purposes by varying the initial components.

Functional Group Transformations and Derivatizations on the Phenyl and Butyl Moieties

Once the this compound core is synthesized, its phenyl and butyl moieties can be further modified through various functional group transformations to create a diverse range of derivatives. imperial.ac.uk Such modifications are crucial for tuning the molecule's properties.

On the Phenyl Rings: The two aromatic rings are susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, acylation, or sulfonation can introduce new functional groups. The directing effects of the urea linkage and the alkyl chain would influence the position of substitution. These new groups can then serve as handles for further chemistry, such as the reduction of a nitro group to an amine or cross-coupling reactions on a halogenated ring.

On the Butyl Moiety: The butyl chain offers other sites for modification. The benzylic position (the carbon adjacent to the phenyl group on the butyl chain) is particularly reactive and can be a site for oxidation or radical halogenation. The other methylene (B1212753) groups of the butyl chain are less reactive but could be functionalized through more advanced C-H activation methods.

Interactive Table: Potential Derivatizations of this compound

| Moiety | Reaction Type | Reagents & Conditions | Potential Product Feature |

|---|---|---|---|

| Phenyl Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group |

| Phenyl Ring | Electrophilic Halogenation | Br₂, FeBr₃ | Introduction of a bromo (-Br) group for cross-coupling |

| Phenyl Ring | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of a ketone (-C(O)R) group |

| Butyl Chain (Benzylic) | Oxidation | KMnO₄ or CrO₃ | Oxidation to a carboxylic acid or ketone |

| Butyl Chain (Benzylic) | Radical Bromination | N-Bromosuccinimide (NBS), light | Introduction of a bromine atom for substitution |

Mechanistic Studies of this compound Synthetic Pathways

The formation of this compound typically proceeds through the reaction of phenyl isocyanate with 4-phenylbutylamine (B88947). The mechanism of this reaction is a well-established nucleophilic addition.

The primary pathway involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-phenylbutylamine onto the electrophilic carbon atom of the isocyanate group of phenyl isocyanate. This concerted step leads to the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the final urea product.

Plausible Reaction Mechanism:

Nucleophilic Attack: The amine nitrogen of 4-phenylbutylamine attacks the central carbon of the isocyanate.

Intermediate Formation: A transient, unstable zwitterionic intermediate is formed.

Proton Transfer: A proton is transferred from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage.

While the direct reaction of an amine and an isocyanate is the most common method, alternative routes often involve the in situ generation of the isocyanate intermediate to avoid handling this hazardous reagent. Such methods include the Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives, amides, or hydroxamic acids, respectively. nih.gov

The primary intermediate in the synthesis of this compound from phenyl isocyanate and 4-phenylbutylamine is the zwitterionic species formed during the nucleophilic addition. However, in syntheses starting from other precursors, the key reactive intermediate is the isocyanate itself.

For instance, in a synthesis employing a Curtius rearrangement, a carboxylic acid would first be converted to an acyl azide (B81097). Upon heating, this acyl azide rearranges to form the isocyanate with the elimination of nitrogen gas. nih.gov The isocyanate is then trapped by the amine present in the reaction mixture.

In the synthesis of N,N'-diphenylurea from urea and aniline, phenylurea has been identified as a major intermediate. researchgate.net This suggests that in related syntheses, partially substituted ureas could act as intermediates in the formation of the final product under certain conditions.

Table 1: Key Intermediates in Urea Synthesis Pathways

| Precursor | Key Intermediate | Subsequent Reaction |

| Phenyl Isocyanate + 4-Phenylbutylamine | Zwitterionic adduct | Proton Transfer |

| Carboxylic Acid Derivative | Acyl Azide → Isocyanate | Nucleophilic attack by amine |

| Amide | Isocyanate (via Hofmann rearrangement) | Nucleophilic attack by amine |

| Dioxazolone | Isocyanate | Nucleophilic attack by amine |

This table illustrates potential intermediates based on general urea synthesis methodologies.

While the reaction between an isocyanate and an amine to form a urea can proceed without a catalyst, catalysts can be employed to accelerate the reaction, particularly with less reactive amines or isocyanates.

Catalytic Mechanisms:

Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the isocyanate.

Acid Catalysis: An acid can protonate the isocyanate, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Organocatalysis: Certain organocatalysts can form a complex with the reactants, lowering the activation energy of the transition state.

For the synthesis of related urea derivatives, various catalysts have been investigated. For example, in the synthesis of N,N'-diphenylurea from aniline and CO2, a Cu-Fe/ZrO2 heterogeneous catalyst has been shown to be effective. researchgate.net In other systems, simple, non-toxic salts like sodium acetate (B1210297) have been used as a base to promote the in situ generation of isocyanates from dioxazolone precursors. tandfonline.comresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are valuable tools for elucidating the transition states in these reactions. These studies can help in understanding the geometry of the transition state and the energetic barriers involved, providing insights for catalyst design and reaction optimization. researchgate.net

Green Chemistry Approaches and Process Intensification in Urea Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes.

Green Chemistry Strategies:

Safer Reagents: A key focus is the avoidance of highly toxic and hazardous reagents like phosgene, which is traditionally used to produce isocyanates. Alternative, greener routes for the in situ generation of isocyanates are preferred. tandfonline.com The use of carbon dioxide as a C1 building block is also a promising green alternative. organic-chemistry.org

Greener Solvents: The use of hazardous organic solvents is minimized by employing greener alternatives such as water or methanol. tandfonline.comrsc.org Catalyst-free synthesis of N-substituted ureas in water has been demonstrated to be an effective and environmentally friendly method. rsc.org

Atom Economy: Reaction pathways are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.com

Continuous Flow Chemistry: The use of microreactors or continuous flow reactors offers significant advantages over traditional batch processing. nih.govpharmasalmanac.com These systems allow for better control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety (especially when dealing with unstable intermediates like isocyanates), and easier scalability. pharmasalmanac.comacs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of urea derivatives. nih.gov

The application of these green chemistry and process intensification principles to the synthesis of this compound can lead to more sustainable and economically viable production methods.

Structural Characterization and Conformational Analysis of 1 Phenyl 3 4 Phenylbutyl Urea

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of a synthetic compound like 1-Phenyl-3-(4-phenylbutyl)urea is typically confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's composition and connectivity.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be the primary technique to confirm the elemental composition of this compound. This method measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its molecular formula.

For this compound, the expected molecular formula is C₁₇H₂₀N₂O. The theoretical exact mass would be calculated and compared to the experimentally measured mass. A close match, typically within a few parts per million (ppm), would provide strong evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Nominal Mass | Monoisotopic Mass (Da) |

|---|---|---|

| C₁₇H₂₀N₂O | 268 | 268.15756 |

Note: This table represents theoretical values. Experimental data is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra would be essential for this compound.

¹H NMR: This spectrum would reveal the number of different types of protons, their chemical environment, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting patterns). Key expected signals would include those for the aromatic protons on the two phenyl rings, the protons of the butyl chain, and the N-H protons of the urea (B33335) group. The chemical shifts and coupling constants would be crucial for establishing the connectivity between the phenyl, butyl, and urea moieties.

¹³C NMR: This spectrum would show the number of chemically distinct carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl). For this compound, distinct signals would be expected for the carbonyl carbon of the urea, the carbons of the two phenyl rings, and the four carbons of the butyl chain.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the bonding network.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Urea Carbonyl (C=O) | - | ~155-158 |

| Phenyl Ring (C₆H₅) | ~7.0-7.5 | ~120-140 |

| Butyl Chain (-CH₂-) | ~1.5-3.3 | ~28-41 |

| Urea N-H | Variable, broad | - |

Note: These are generalized predicted ranges. Actual experimental values are required for confirmation and are not available.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching of the urea group (typically broad, around 3300 cm⁻¹), C=O stretching of the urea carbonyl (strong, around 1630-1660 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching bands.

The combination of IR and Raman spectra provides a detailed fingerprint of the molecule's vibrational modes.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Urea (N-H) | Stretch | ~3300 |

| Urea (C=O) | Stretch | ~1630-1660 |

| Aromatic (C=C) | Stretch | ~1450-1600 |

| Aromatic (C-H) | Stretch | ~3000-3100 |

| Aliphatic (C-H) | Stretch | ~2850-2960 |

Note: This table lists typical frequency ranges. Specific experimental data is unavailable.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography would reveal the details of the crystal packing and intermolecular interactions. For a urea-containing compound, hydrogen bonding is a dominant intermolecular force. It would be expected that the N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor, leading to the formation of specific supramolecular structures like chains or dimers. These interactions are critical for understanding the solid-state properties of the compound.

Conformational Landscape and Molecular Geometry of this compound

Torsional Analysis and Preferred Conformations

Computational chemistry methods, such as Density Functional Theory (DFT), would typically be used to explore the conformational possibilities of this compound. A torsional analysis would involve systematically rotating the single bonds, particularly within the butyl chain and the bonds connecting the phenyl and urea groups, to calculate the potential energy surface.

This analysis would identify the low-energy, preferred conformations of the molecule. It would reveal whether the molecule tends to adopt an extended, linear shape or a more folded conformation where the two phenyl rings might be in proximity. The results of such theoretical studies would ideally be correlated with experimental data from NMR (for solution-state conformation) and X-ray crystallography (for solid-state conformation). Without experimental data, any conformational analysis remains purely theoretical.

Computational and Theoretical Investigations of 1 Phenyl 3 4 Phenylbutyl Urea

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of a molecule. For 1-Phenyl-3-(4-phenylbutyl)urea, these studies would elucidate the distribution of electrons, identify reactive sites, and predict fundamental chemical properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. acs.org The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept them. acs.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylurea moiety, specifically the nitrogen atoms and the phenyl ring attached to the urea (B33335) group. The LUMO would likely be distributed over the carbonyl group and the same phenyl ring, which can accept electron density. The phenylbutyl chain would have a lesser contribution to these frontier orbitals. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org Theoretical studies on similar N-aryl ureas support that the overlap and energy of these orbitals are key to their chemical behavior. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

This table presents illustrative data based on typical values for phenylurea derivatives calculated using DFT methods (e.g., B3LYP/6-311G(d,p)) to demonstrate the expected quantum chemical parameters. This data is not from a direct study of the target compound.

| Parameter | Predicted Value (eV) | Interpretation |

| HOMO Energy | -6.2 | Indicates electron-donating capability. |

| LUMO Energy | -1.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Suggests moderate chemical stability and reactivity. |

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict how a molecule will interact with other charged species, highlighting regions of positive and negative potential. materials.international

In an ESP map of this compound, the most negative regions (typically colored red or yellow) would be concentrated around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack. researchgate.netresearchgate.net The hydrogen atoms of the urea's N-H groups would exhibit the most positive potential (colored blue), identifying them as hydrogen bond donors. beilstein-journals.org The phenyl rings would show moderately negative potential due to the delocalized π-electrons, while the alkyl part of the phenylbutyl chain would be relatively neutral (green). This mapping is crucial for understanding non-covalent interactions, such as those with a biological receptor. materials.international

Acidity and Basicity Predictions for Amine and Carbonyl Groups

Computational methods can accurately predict the acid dissociation constant (pKa), which quantifies the acidity or basicity of functional groups in a molecule. researchgate.net For this compound, the key groups are the urea N-H protons and the carbonyl oxygen.

The N-H protons of the urea moiety are weakly acidic. Computational pKa prediction models, often employing thermodynamic cycles, would likely place their pKa well above physiological pH, meaning they remain protonated under most conditions. rsc.org The carbonyl oxygen is a weak base and can be protonated under strongly acidic conditions. The nitrogen atoms of the urea group are generally not considered basic due to the delocalization of their lone pairs into the carbonyl group, a resonance effect that is a defining feature of amides and ureas. nih.gov Computational studies on amines and related compounds show that accurate pKa prediction requires sophisticated models that account for solvent effects. srce.hrmdpi.com

Molecular Modeling and Simulation Approaches

While quantum mechanics describes electronic structure, molecular modeling and simulation techniques are used to explore the physical behavior of the molecule, including its shape, flexibility, and interactions with other molecules over time. researchgate.net

Molecular Docking Studies with Hypothetical Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov This method is instrumental in drug discovery for screening potential inhibitors. bohrium.comnih.gov

For a compound like this compound, docking studies would be performed against hypothetical protein targets known to bind phenylurea derivatives, such as kinases or other enzymes. benthamdirect.comnih.gov The simulation would likely show the urea group acting as a key interaction scaffold, forming strong hydrogen bonds with amino acid residues in the receptor's active site. researchgate.net The terminal phenyl group on the butyl chain could fit into a hydrophobic pocket, while the other phenyl ring might engage in π-π stacking interactions. The docking score, an estimation of binding affinity, would quantify the stability of this interaction. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound

This table presents hypothetical data from a docking simulation against a generic kinase active site. The values are for illustrative purposes to show typical outputs of such an analysis.

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong and favorable binding interaction. |

| Key Hydrogen Bonds | N-H (donor) with Aspartate; C=O (acceptor) with Lysine | The urea group forms critical hydrogen bonds anchoring the molecule in the binding site. |

| Hydrophobic Interactions | Phenylbutyl group with Leucine, Valine pockets | Suggests the flexible chain contributes significantly to binding specificity and affinity. |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and the stability of molecular interactions. mdpi.comresearchgate.net An MD simulation of this compound, either free in solution or bound to a receptor, would reveal its dynamic behavior. researchgate.net

The flexible phenylbutyl chain allows the molecule to adopt various conformations. An MD simulation would explore the potential energy surface to identify the most stable (lowest energy) shapes. acs.orgrsc.org When docked into a receptor, an MD simulation can assess the stability of the binding pose predicted by docking. researchgate.net By tracking the movement of the ligand within the binding site over nanoseconds, researchers can confirm whether the key hydrogen bonds and hydrophobic interactions are maintained, thus validating the docking results and providing a more accurate picture of the binding thermodynamics. nih.gov

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com This model, or pharmacophore, acts as a 3D query to screen large databases for novel compounds that are likely to be active at the target receptor. dovepress.comnih.gov The approach is broadly divided into two categories: ligand-based and structure-based modeling.

Ligand-Based Pharmacophore Modeling This method is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown, but a set of molecules (ligands) with known biological activities is available. dovepress.com The process involves superimposing a training set of active molecules and abstracting the common chemical features that are essential for their activity. dovepress.com These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive and Negative Ionizable centers

For the class of urea derivatives, ligand-based models have been successfully constructed to identify key interaction points. For instance, studies on cyclic urea derivatives have generated predictive pharmacophore models consisting of features like two hydrogen bond acceptors and two hydrophobic groups to define the requirements for potent inhibition of enzymes like HIV-1 protease. nih.gov

Structure-Based Pharmacophore Modeling When the 3D structure of the target protein is known, typically from X-ray crystallography or NMR, a structure-based pharmacophore can be developed. nih.gov This approach involves analyzing the binding site of the protein to identify key interaction points that a ligand must engage for effective binding. nih.govmdpi.com Software can map the most favorable positions within the binding pocket for features like hydrogen bonds, hydrophobic interactions, and aromatic stacking. mdpi.com

A key advantage of this method is its ability to identify novel scaffolds without relying on known active ligands. nih.gov Comparing pharmacophores from both ligand-based and structure-based studies can yield a more robust model. Often, common features are identified, while the structure-based model may reveal additional interaction sites within the protein that can be exploited for designing new molecules. mdpi.com For urea-based compounds, this method has been used to define the precise spatial requirements for effective binding to targets like soluble epoxide hydrolase.

Without experimental data or a defined biological target for This compound , a specific pharmacophore model cannot be constructed.

Prediction of Chemical Properties using Computational Methods (e.g., Reactivity Descriptors)

Computational chemistry provides powerful tools for predicting the physicochemical properties and chemical reactivity of molecules without the need for laboratory experiments. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, allowing for the calculation of various electronic properties known as reactivity descriptors. These descriptors help in understanding a molecule's stability, reactivity, and potential interaction sites.

For phenylurea derivatives, DFT calculations are often performed to correlate these computed parameters with experimentally observed activities, such as corrosion inhibition. Key global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—include:

E(HOMO): The energy of the highest occupied molecular orbital, which relates to the molecule's ability to donate an electron.

E(LUMO): The energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO). A smaller gap suggests higher reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Global Softness (σ): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While these descriptors are frequently calculated for various phenylurea compounds, the specific values for This compound are not available in published literature. Therefore, a data table of its predicted chemical properties cannot be generated.

No Specific Research Found for this compound Structure-Activity Relationships

Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the structure-activity relationship (SAR) studies solely focused on the chemical compound This compound and its derivatives.

Despite extensive queries aimed at uncovering data on the impact of substituents on its phenyl ring, modifications of the 4-phenylbutyl chain, and alterations of the urea linkage, no dedicated studies on this particular molecule could be identified. The search yielded information on a variety of other phenylurea compounds, some with similar structural motifs. However, in adherence to the strict requirement to focus exclusively on this compound, this related but distinct information cannot be used to construct the requested article.

The absence of specific SAR data prevents the generation of a scientifically accurate and informative article that would fulfill the detailed outline provided. The core topics of electronic and steric effects of substitutions, positional isomerism, variations in the alkyl chain, and modifications of the urea linkage are all contingent on the existence of primary research data for this specific compound.

Therefore, it is not possible to provide an article that meets the user's explicit and restrictive criteria. Further research and publication on the biological activities and structural modifications of this compound would be required before such an analysis could be conducted.

Structure Activity Relationship Sar Studies of 1 Phenyl 3 4 Phenylbutyl Urea Derivatives

Modifications of the Urea (B33335) Linkage and Its Influence on Activity

N-Alkylation or N-Arylation Patterns

Modifications to the nitrogen atoms of the urea moiety, through either alkylation or arylation, have been shown to significantly impact the biological activity of related phenyl-urea compounds.

In studies on analogous 1-phenyl-3-(1-phenylethyl)urea derivatives, N-alkylation at the amide nitrogen produced varied results. The introduction of different sized alkyl groups at this position was explored to probe the spatial requirements of the binding site. nih.gov Research on similar scaffolds has shown that the free N-H of the urea is not always essential for maintaining high potency, suggesting that N-substitution is tolerated. nih.gov For instance, in a series of complement inhibitors, replacing the 3-position methyl group with ethyl or allyl groups led to a significant improvement in activity, whereas substitution with a benzyl (B1604629) group resulted in weaker activity. nih.gov This indicates that the size and nature of the alkyl group are critical.

Arylation, the introduction of an aromatic ring, at the nitrogen atoms or at other positions in the molecule, also plays a crucial role. Palladium-catalyzed cross-coupling reactions are a common method for synthesizing such aryl derivatives. acs.orgnih.govsemanticscholar.org The electronic properties of the substituted phenyl ring are a key determinant of activity. In one study, derivatives with electron-donating groups on the phenyl ring exhibited more potent inhibitory activity than those substituted with electron-withdrawing groups. nih.gov Conversely, another study on complement inhibitors found that compounds with electron-donating groups showed better activity, while those with electron-withdrawing groups saw a 30- to 100-fold decrease in activity. nih.gov These findings highlight the sensitivity of the target's binding pocket to the electronic environment of the ligand.

Table 1: Effect of N-Alkylation on Complement Inhibition for 1-phenyl-3-(1-phenylethyl)urea Analogues nih.gov Data presented for illustrative purposes based on analogous compound series.

| Compound | R Group (at N-3) | IC50 (µM) | Relative Activity Improvement |

|---|---|---|---|

| 1 (Parent) | Methyl | 50 | - |

| 6c | Ethyl | 5.5 | ~9-fold |

| 6d | Allyl | 1.8 | ~28-fold |

| 6b | Benzyl | >100 | Weaker |

| 6a | H | >100 | Weaker |

Replacement of Urea with Bioisosteric Scaffolds

Bioisosteric replacement is a strategy used in drug design to substitute one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net The urea functional group (-NH-CO-NH-) is a key structural feature of 1-Phenyl-3-(4-phenylbutyl)urea, primarily acting as a rigid scaffold that can participate in hydrogen bonding.

Common bioisosteres for the urea moiety include thiourea (B124793), guanidine, and various heterocyclic rings. uni-regensburg.denih.govresearchgate.net The choice of a bioisostere depends on the specific interactions it needs to make with the biological target.

Thiourea: Replacing the carbonyl oxygen with sulfur to form a thiourea can alter the hydrogen bonding capacity, electronic distribution, and lipophilicity of the molecule. This modification can sometimes lead to improved activity or a different pharmacological profile.

Guanidine: The guanidinium (B1211019) group can also serve as a urea bioisostere. It is protonated at physiological pH and can form strong, directional hydrogen bonds and salt bridges, which may enhance binding affinity.

Heterocycles: Heterocyclic rings such as 1,2,4-triazoles or other five- or six-membered rings can be designed to mimic the hydrogen bond donor-acceptor pattern of the urea group. nih.gov These cyclic structures can also introduce conformational rigidity, which can be entropically favorable for binding. nih.gov For example, cyclic ureas have been successfully designed as potent HIV-1 protease inhibitors. nih.gov

The successful application of a bioisosteric replacement depends heavily on the specific binding site environment of the target protein. Each replacement must be synthesized and tested to validate its effect on biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. protoqsar.com These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the key molecular properties that drive activity. protoqsar.comqsartoolbox.org

Derivation of Predictive Models for Biological Interaction Potency

The development of a predictive QSAR model for this compound analogues follows a well-defined process. protoqsar.com First, a dataset of structurally related compounds with experimentally measured biological potencies (e.g., IC₅₀ or Kᵢ values) is compiled. For each compound in this dataset, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. protoqsar.com

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to generate an equation that correlates a selection of these descriptors with the observed biological activity. protoqsar.com

A general form of a QSAR equation is: Log(1/C) = a(Descriptor 1) + b(Descriptor 2) + ... + constant Where C is the concentration required to produce a defined biological effect (e.g., IC₅₀). tandfonline.com

The resulting model's statistical validity and predictive power are rigorously assessed using techniques like cross-validation and external validation with a test set of compounds not used in model generation. protoqsar.com Such validated models can then be used to estimate the potency of novel analogues, guiding synthetic efforts toward more promising candidates. acs.org

Identification of Key Structural Descriptors for Activity

A crucial outcome of QSAR analysis is the identification of the molecular descriptors that have the most significant impact on biological activity. These descriptors provide insight into the physicochemical properties that are critical for favorable drug-target interactions.

For classes of compounds related to this compound, several types of descriptors have been found to be important:

Lipophilicity (logP): This descriptor is frequently a key driver of activity for urea derivatives. nih.gov It influences the compound's ability to cross cell membranes and enter the binding pocket of the target protein. However, an optimal level of lipophilicity often exists, beyond which activity may decrease due to poor solubility or non-specific binding.

Electronic Descriptors: Parameters such as Hammett constants (σ), HOMO/LUMO energies, and dipole moments quantify the electronic nature of substituents. researchgate.net As noted in SAR studies, the presence of electron-donating or electron-withdrawing groups can dramatically alter activity, and QSAR models can quantify this influence. nih.govresearchgate.net

Steric and Shape Descriptors: These include parameters like molar refractivity (MR), molecular volume, and topological indices. They describe the size, shape, and branching of the molecule, which are critical for ensuring a good steric fit within the binding site.

Polarizability: This property, which can be related to the number of valence electrons (NVE), describes the ease with which the electron cloud of a molecule can be distorted. researchgate.net It can be important for van der Waals and other non-covalent interactions between the ligand and the receptor. researchgate.netresearchgate.net

By identifying these key descriptors, QSAR studies provide a rational basis for the design of new this compound analogues with potentially improved biological potency.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Enzyme Inhibition Mechanisms by 1-Phenyl-3-(4-phenylbutyl)urea Derivatives

The urea (B33335) functional group is a key pharmacophore that enables these derivatives to interact with numerous enzymes. Research has focused on elucidating the specific mechanisms of inhibition, including kinetic behaviors and binding modes, against several key enzymes.

Kinetic Analysis of Enzyme-Ligand Interactions (e.g., Tyrosinase, Urease, sEH, RdRp)

Kinetic studies have been instrumental in quantifying the inhibitory potency and determining the mode of action of this compound derivatives against various enzymes.

Tyrosinase: This copper-containing enzyme is a key regulator of melanin (B1238610) production. Derivatives of phenylurea have been identified as effective tyrosinase inhibitors. For instance, a series of isatin (B1672199) derivatives incorporating a urea moiety demonstrated competitive inhibition of banana tyrosinase. researchgate.net The most potent among them, 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)urea, exhibited a competitive inhibition constant (Ki) of 24.96 µM. researchgate.net Kinetic analysis using Lineweaver-Burk plots confirmed that this compound competes with the substrate for binding to the enzyme's active site. researchgate.net Other studies on different urea-containing scaffolds, such as carbazole-pyridopyrimidine ureas, have also reported Ki values against tyrosinase in the micromolar range. researchgate.net

Urease: This nickel-dependent metalloenzyme, crucial for certain pathogens, is another target for urea-based inhibitors. While direct kinetic data for this compound is not prominent, related structures like furan (B31954) chalcones bearing a phenyl-propenone structure have been explored. nih.gov These compounds showed IC50 values for urease inhibition ranging from 16.13 µM to over 50 µM, with the most active compounds surpassing the potency of the reference inhibitor, thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). nih.gov Kinetic analyses of similar inhibitor classes often reveal a competitive or mixed-type inhibition pattern. covid19-help.org

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. unc.edu The 1,3-disubstituted urea scaffold is a hallmark of many potent sEH inhibitors. unc.eduresearchgate.net Structure-activity relationship studies on sulfonyl urea derivatives revealed compounds with exceptional potency. For example, a derivative with a 4-trifluoromethoxy phenyl group exhibited an IC50 value of 1.21 nM against human sEH. researchgate.net Another potent inhibitor, 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), is widely used in research, and its metabolites also retain significant, albeit lower, inhibitory activity against sEH. pensoft.net

RNA-dependent RNA polymerase (RdRp): The RdRp enzyme is essential for the replication of RNA viruses, such as SARS-CoV-2. nih.gov A comprehensive in silico screening identified a derivative, 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea, as a potent competitive inhibitor of SARS-CoV-2 RdRp. nih.govnih.govresearchgate.net This compound was predicted to block the ATP binding site. nih.govnih.govrcsb.org Molecular docking and binding free energy calculations showed it had a higher docking score (-8.069 kcal/mol) and more favorable MM-GBSA binding free energy (-49.56 kcal/mol) compared to the active form of remdesivir, a known RdRp inhibitor. nih.govnih.govresearchgate.net

| Enzyme | Derivative Class/Compound | Inhibition Data | Type of Inhibition |

| Tyrosinase | Isatin-phenylurea | Ki = 24.96 µM | Competitive researchgate.net |

| Urease | Furan chalcones | IC50 = 16.13 - 52.64 µM | - nih.gov |

| sEH | Sulfonyl urea | IC50 = 1.21 nM | - researchgate.net |

| sEH | 1-adamantanylacetamide urea | IC50 = 0.4 - 0.6 nM | - unc.edu |

| RdRp | Phenyl-piperazinyl-urea | Docking Score = -8.069 kcal/mol | Competitive (in silico) nih.govresearchgate.net |

Elucidation of Binding Modes through X-ray Crystallography or Cryo-EM of Protein-Ligand Complexes

Understanding the precise three-dimensional interactions between an inhibitor and its target enzyme is crucial for mechanism-based drug design. While a crystal structure of this compound itself complexed with an enzyme is not publicly available, data from related urea derivatives and computational modeling provide significant insights.

sEH: The binding mode of urea-based inhibitors in the active site of human sEH is well-characterized through X-ray crystallography. nih.gov Docking models, based on crystal structures like PDB: 1ZD3, show that the urea moiety is central to the interaction. nih.gov The carbonyl oxygen of the urea typically forms hydrogen bonds with the catalytic tyrosine residues (Tyr381/Tyr465), while the urea N-H groups interact with a key aspartate residue (Asp333). nih.gov The phenylbutyl tail of a compound like this compound would extend into a hydrophobic channel within the active site, while the terminal phenyl group could engage in π-stacking interactions with residues like His523. nih.gov

RdRp: Although no experimental structure exists for the complex, computational studies have provided a detailed hypothetical binding mode for the 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea inhibitor within the SARS-CoV-2 RdRp active site (PDB: 6M71). rcsb.org Molecular dynamics simulations lasting 100 nanoseconds supported the stability of the inhibitor within the binding pocket, where it is predicted to competitively block ATP binding. nih.govnih.govresearchgate.net These in silico models are critical for guiding the synthesis of new derivatives, even in the absence of a direct crystal structure. pensoft.net

Tyrosinase: Molecular docking studies of various inhibitors into the crystal structure of tyrosinase (e.g., PDB ID: 2Y9X) are frequently used to rationalize structure-activity relationships. researchgate.net For urea derivatives, these models suggest that the inhibitor binds near the binuclear copper center in the active site, with the urea group forming key hydrogen bonds with histidine or other active site residues. nih.gov

Allosteric Modulation and Active Site Inhibition Studies

Derivatives of this compound can inhibit enzyme function through two primary mechanisms: direct competition at the active site or allosteric modulation at a secondary site.

Active Site Inhibition: As detailed in the kinetic analysis, urea derivatives have been shown to act as competitive inhibitors for enzymes like tyrosinase and, based on computational predictions, RdRp. researchgate.netnih.govresearchgate.net This mode of action involves the inhibitor binding to the same site as the natural substrate, thereby directly blocking the enzyme's catalytic activity. For example, (E)-1-phenyl-3-(4-strylphenyl)ureas are potent competitive inhibitors of α-glucosidase, where the 1-phenyl urea moiety is critical for this competitive mechanism. mdpi.com

Allosteric Modulation: In contrast to direct competition, some urea derivatives bind to allosteric sites, which are distinct from the active site, to modulate enzyme or receptor function. Phenylurea derivatives have been identified as negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB1) receptor. google.com For instance, analogs of 3-(4-chlorophenyl)-1-(phenethyl)urea were shown to modulate the binding and signaling of orthosteric ligands without binding to the primary agonist site. rcsb.orggoogle.com This allosteric binding can induce conformational changes in the receptor that reduce the efficacy of the primary ligand. uni.lu

Molecular Target Engagement Studies at a Cellular Level (In Vitro)

Beyond purified enzymes, researchers have investigated how these urea derivatives engage with their molecular targets within a cellular context, confirming target engagement and exploring the downstream consequences.

Receptor Binding Assays and Ligand Displacement

Receptor binding assays are fundamental to confirming that a compound interacts directly with its intended target and to quantifying its binding affinity.

Formyl Peptide Receptor 1 (FPR1): A complex polyphenylurea derivative, [3-phenyl-1-((R)-1-(3-phenyl-1-((S)-1-(3-phenylureido)propan-2-yl)ureido)hexan-2-yl)-1-(4-phenylbutyl)urea], was identified as the most potent synthetic non-peptide agonist for FPR1. rcsb.orgnih.gov In competitive binding assays, this compound demonstrated a high affinity for the receptor with an inhibition constant (Ki) of 4 nM. rcsb.org Such assays typically use a radiolabeled native ligand, and the ability of the test compound to displace it is measured to determine the Ki value.

Cannabinoid Type-1 (CB1) Receptor: For the phenylurea-based NAMs of the CB1 receptor, functional assays often supplement or replace traditional radioligand displacement assays. These compounds modulate the binding of an orthosteric agonist, for example, increasing its affinity while simultaneously inhibiting its function, a hallmark of allosteric interaction. google.comnih.gov

Sigma-1 (σ1) Receptor: The structurally related piperidine (B6355638) compound, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), has been identified as a potent ligand for the σ1-receptor, a unique intracellular chaperone protein. mdpi.com Binding studies confirmed its high affinity for this site, and it was subsequently used to probe the receptor's role in modulating NMDA receptor function. mdpi.com

| Receptor | Derivative/Compound | Assay Type | Finding |

| FPR1 | Polyphenylurea | Competitive Binding Assay | Potent agonist, Ki = 4 nM rcsb.orgnih.gov |

| CB1 | 3-(4-chlorophenyl)-1-(phenethyl)urea | Functional (e.g., GTPγS) | Negative Allosteric Modulator google.com |

| σ1-Receptor | 4-phenyl-1-(4-phenylbutyl) piperidine | Ligand Binding | Potent Ligand mdpi.com |

Investigation of Intracellular Signaling Pathways Modulated by Urea Derivatives

By engaging with cellular receptors, phenylurea derivatives can trigger or inhibit downstream intracellular signaling cascades.

G-Protein Coupled Receptor (GPCR) Pathways: The FPR1 and CB1 receptors are both GPCRs. The phenylurea FPR1 agonist activates G-protein-mediated signaling, leading to downstream effects like calcium mobilization, with a reported EC50 of 131 nM in a calcium flux assay. rcsb.org The CB1 NAMs, conversely, inhibit the signaling of orthosteric agonists. google.com Their effects were quantified in assays measuring G-protein activation (GTPγS binding), adenylyl cyclase activity (cAMP levels), and calcium mobilization, demonstrating their ability to modulate these key GPCR signaling outputs. google.com

Nitric Oxide (NO) Signaling: The σ1-receptor ligand PPBP was shown to modulate NMDA receptor-evoked nitric oxide production in vivo. mdpi.com Administration of PPBP suppressed both basal and NMDA-stimulated production of citrulline (a co-product of NO synthesis), indicating that engagement of the σ1-receptor can influence intracellular signaling pathways linked to neuronal function and excitotoxicity. mdpi.com This effect was reversible by a selective σ1-receptor antagonist, confirming the target specificity of the interaction. mdpi.com

Interaction with Macromolecules Beyond Enzymes (e.g., Nucleic Acids, Lipids)

While the primary biological targets of many phenylurea compounds are enzymes, their interactions with other essential macromolecules, such as lipids and nucleic acids, are also of significant scientific interest. These non-enzymatic interactions can influence the compound's bioavailability, distribution, and potential off-target effects. Due to a lack of specific research on this compound, this section will discuss the known interactions of the broader class of phenylurea derivatives with lipids and the potential for interactions with nucleic acids based on related compounds.

Interaction with Lipids

Research has demonstrated that various phenylurea derivatives, particularly those used as herbicides, can interact with and penetrate lipid membranes. acs.orgnih.govpublish.csiro.au These interactions are often studied using model membranes, such as dimyristoylphosphatidylcholine (B1235183) (DMPC) vesicles, and techniques like differential scanning calorimetry (DSC). acs.orgpublish.csiro.au DSC studies reveal that phenylurea compounds can alter the thermotropic behavior of these model membranes, specifically the gel-to-liquid crystal phase transition temperature (Tm). acs.org A shift in Tm indicates that the compound has inserted into the lipid bilayer, thereby disrupting the ordered packing of the lipid molecules. acs.org

The ability of phenylurea herbicides to migrate through an aqueous medium and interact with these model membranes has been observed, suggesting that these compounds can reach and penetrate biological membranes. nih.govpublish.csiro.au The extent of this interaction and the ability to be adsorbed into a membrane are influenced by the specific substituents on the phenylurea backbone. nih.gov This suggests that the lipophilicity and structure of the side chains play a crucial role in mediating the interaction with the lipid bilayer.

The following table summarizes the effects of several phenylurea herbicides on the main phase transition of DMPC multilamellar vesicles, illustrating the general capacity of this class of compounds to interact with lipid membranes.

| Compound | Effect on DMPC Vesicles' Phase Transition | Reference |

| Fenuron | Exerted a different action on the gel-to-liquid crystal phase transition | acs.org |

| Chlorotoluron | Exerted a different action on the gel-to-liquid crystal phase transition | acs.org |

| Metobromuron | Exerted a different action on the gel-to-liquid crystal phase transition | acs.org |

| Monolinuron | Exerted a different action on the gel-to-liquid crystal phase transition | acs.org |

| Chlorbromuron | Exerted a different action on the gel-to-liquid crystal phase transition | acs.org |

| Difenoxuron | Able to migrate through the aqueous medium and interact with model membranes | publish.csiro.au |

| Diuron | Able to migrate through the aqueous medium and interact with model membranes | publish.csiro.au |

| Metoxuron | Able to migrate through the aqueous medium and interact with model membranes | publish.csiro.au |

| Linuron | Able to migrate through the aqueous medium and interact with model membranes | publish.csiro.au |

Interaction with Nucleic Acids

Urea is known to be a denaturing agent for both proteins and nucleic acids. nih.gov It can disrupt the non-covalent interactions, such as hydrogen bonds and base stacking, that are crucial for the stability of the DNA double helix and the complex folded structures of RNA. nih.gov The carbonyl group and amino groups of urea can form hydrogen bonds with the nucleic acid bases, while its presence in solution can alter the hydrophobic interactions that contribute to structural stability. nih.gov

Furthermore, studies on other aromatic molecules containing urea or similar functional groups have shown direct interactions with DNA. For instance, certain novel pyridyl acridone (B373769) derivatives have been found to interact with DNA, likely through an intercalation mechanism where the planar aromatic rings insert between the base pairs of the DNA double helix. doi.org While structurally distinct from this compound, this highlights that aromatic systems, often found in phenylurea compounds, have the potential for π-stacking interactions with DNA bases.

It is important to emphasize that these are general principles, and the specific interaction of this compound with nucleic acids has not been experimentally determined. The presence of the bulky 4-phenylbutyl group could sterically hinder any potential intercalation or groove binding.

Advanced Applications and Future Research Directions for 1 Phenyl 3 4 Phenylbutyl Urea

Utilization as Chemical Probes for Biological System Interrogation

The urea (B33335) functional group is a key pharmacophore in numerous biologically active compounds, recognized for its ability to form strong hydrogen bonds with biological receptors. This characteristic makes phenylurea derivatives, including 1-Phenyl-3-(4-phenylbutyl)urea, promising candidates for the development of chemical probes to investigate complex biological systems.

Potential Applications:

Enzyme Inhibition Studies: Phenylurea derivatives have been identified as potent inhibitors of various enzymes, including kinases and hydrolases. By incorporating reporter groups (e.g., fluorophores, biotin) into the structure of this compound, it could be transformed into a probe to study the activity and localization of specific enzymes within cells and tissues. The 4-phenylbutyl chain offers a site for chemical modification without significantly altering the core binding motif.

Receptor Binding Assays: The phenyl and phenylbutyl groups can engage in hydrophobic and π-stacking interactions with receptor pockets. Fluorescently or radioactively labeled versions of this compound could be synthesized to serve as ligands in receptor binding assays, aiding in the characterization and screening of new drug targets.

Future Research:

Future research in this area would involve the synthesis of modified versions of this compound that incorporate various signaling moieties. Studies would then focus on evaluating their binding affinity and selectivity for specific biological targets, and their utility in cellular imaging and pull-down assays to identify protein-protein interactions.

Role as Synthetic Intermediates in Organic Synthesis

The chemical structure of this compound provides multiple reactive sites, making it a valuable intermediate in the synthesis of more complex molecules. The urea nitrogen atoms can be further functionalized, and the aromatic rings can undergo various electrophilic substitution reactions.

Synthetic Utility:

Scaffold for Combinatorial Libraries: The modular nature of its synthesis, typically from an isocyanate and an amine, allows for the facile generation of a library of derivatives. By varying the substituents on either the phenyl or the phenylbutyl ring, a diverse set of compounds can be created for high-throughput screening in drug discovery.

Precursor for Heterocyclic Compounds: The urea moiety can participate in cyclization reactions to form a variety of heterocyclic structures, which are prevalent in many pharmaceuticals and agrochemicals.

Future Research:

Exploration of the reactivity of this compound under various reaction conditions will be crucial. This includes investigating its use in multicomponent reactions and as a precursor for the synthesis of novel polymers and macrocycles.

Exploration in Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

The ability of the urea group to form strong, directional hydrogen bonds is a key feature that can be exploited in materials science. These non-covalent interactions can drive the self-assembly of molecules into well-ordered supramolecular structures.

Applications in Materials Science:

Polymer Chemistry: Diisocyanates and diamines are the building blocks of polyureas. While this compound is not a monomer for polymerization in its current form, its derivatives with appropriate functional groups could be incorporated into polymer chains. The phenyl and phenylbutyl groups would influence the polymer's properties, such as its thermal stability, mechanical strength, and solubility.

Supramolecular Assemblies: Phenylurea derivatives are known to form one-dimensional hydrogen-bonded chains, which can further assemble into fibers, ribbons, and gels. nih.gov The 4-phenylbutyl group in this compound could play a significant role in modulating these assemblies through van der Waals and π-π stacking interactions, potentially leading to the formation of novel gels or liquid crystalline phases.

Table 1: Potential Supramolecular Structures from this compound Derivatives

| Derivative Functionalization | Potential Supramolecular Assembly | Potential Application |

| Introduction of polymerizable groups | Cross-linked polymer networks | Smart materials, drug delivery |

| Addition of long alkyl chains | Organogels | Environmental remediation, sensors |

| Incorporation of photoresponsive moieties | Light-responsive materials | Optical switches, data storage |

Future Research:

Future work will focus on designing and synthesizing derivatives of this compound with specific functionalities to control their self-assembly behavior. The resulting materials will be characterized using techniques such as X-ray diffraction, electron microscopy, and rheology to understand their structure-property relationships.

Contributions to Catalyst Design and Chemical Transformations

The urea moiety can act as a hydrogen-bond donor, enabling it to function as an organocatalyst for various chemical reactions. This type of catalysis is often referred to as "hydrogen-bond catalysis."

Potential Catalytic Applications:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as catalysts in asymmetric reactions, where the formation of one enantiomer of a product is favored over the other. The urea group can activate substrates by forming hydrogen bonds, while the chiral environment dictates the stereochemical outcome.

Anion Recognition and Transport: The hydrogen-bonding capabilities of the urea group can also be utilized for the recognition and transport of anions. This has potential applications in the development of sensors for specific anions or in systems for anion separation.

Future Research:

The design and synthesis of new chiral catalysts based on the this compound scaffold is a promising area for future research. The catalytic efficiency of these new compounds would need to be evaluated in a range of organic reactions. Furthermore, their ability to bind and transport various anions could be systematically investigated.

Outlook for Rational Design of Novel Urea-Based Chemical Entities

The principles of rational design, guided by an understanding of structure-activity relationships (SAR), will be instrumental in unlocking the full potential of this compound and its derivatives.

Strategies for Rational Design:

Computational Modeling: Molecular modeling and docking studies can be used to predict the binding of this compound derivatives to specific biological targets, guiding the design of more potent and selective inhibitors.

Structure-Property Relationship Studies: By systematically modifying the structure of this compound and evaluating the impact on its physical and chemical properties, a deeper understanding of the structure-property relationships can be established. This knowledge will enable the design of new materials with tailored properties.

Future Outlook:

The future of research on this compound is bright, with numerous opportunities for innovation. The continued exploration of its properties and the rational design of its derivatives are expected to lead to the development of new technologies in medicine, materials science, and catalysis. The versatility of the phenylurea scaffold, combined with the specific contributions of the phenyl and phenylbutyl substituents, makes this compound a compelling subject for ongoing scientific investigation.

Conclusion and Future Perspectives

Summary of Key Academic Research Findings on 1-Phenyl-3-(4-phenylbutyl)urea

A comprehensive review of academic and scientific literature reveals a notable lack of specific research focused on this compound. While the foundational urea (B33335) structure is a privileged scaffold in medicinal chemistry, and numerous derivatives have been synthesized and evaluated, this particular compound does not appear as the primary subject of dedicated studies. Research in this area has predominantly concentrated on other aryl urea derivatives, particularly bi-aryl ureas and those with more complex substitutions, which have shown promise in various therapeutic areas. nih.govresearchgate.net For instance, extensive research has been conducted on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives for their antiproliferative activities against various cancer cell lines. nih.govresearchgate.net Similarly, other studies have explored the potential of phenyl-urea-based molecules as inhibitors of specific proteins like penicillin-binding protein 4 in Staphylococcus aureus or as multitarget inhibitors in cancer immunotherapy. nih.govnih.gov

The urea functional group is recognized for its importance in small molecule drugs and its versatility in organic chemistry. nih.govresearchgate.net However, the specific combination of a phenyl group and a 4-phenylbutyl group in the structure of this compound has not been a significant focus of published academic inquiry to date.

Identification of Current Research Gaps and Unexplored Avenues

The primary research gap concerning this compound is the absence of foundational scientific data. Virtually all aspects of its chemical and biological profile remain to be formally investigated. Key unexplored avenues include:

Synthesis and Characterization: While the synthesis of such a compound can be inferred from general methods for urea derivatives, specific optimization, yield, and comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) are undocumented.

Physicochemical Properties: There is a lack of data on its solubility, stability, lipophilicity, and other parameters crucial for understanding its behavior in biological systems.

Biological Activity Screening: The compound has not been systematically screened for potential therapeutic activities. Given that various aryl-alkyl ureas exhibit a range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, this compound represents a completely unexplored molecule in this context. researchgate.net

Conformational Analysis: The conformational preferences of N-alkyl-N'-aryl ureas have been noted as being understudied compared to their bi-aryl counterparts. nih.govresearchgate.net Understanding the three-dimensional structure and flexibility of this compound is critical for any rational drug design efforts. nih.govresearchgate.net

The following table summarizes the identified research gaps for this specific compound:

| Research Area | Specific Unexplored Avenues |

| Chemical Synthesis | Optimized synthetic protocols, scalability, and purification methods. |

| Structural Analysis | Detailed spectroscopic data (¹H-NMR, ¹³C-NMR), single-crystal X-ray diffraction. |

| Physicochemical Profiling | Determination of pKa, logP, solubility in various solvents, and chemical stability. |

| Biological Evaluation | Broad-spectrum screening for anticancer, antimicrobial, anti-inflammatory, and other activities. |

| Mechanism of Action | If any biological activity is found, the molecular targets and pathways are unknown. |

| Computational Studies | Molecular docking with potential biological targets, prediction of ADME properties. |

Future Directions in the Academic Study of Aryl-Alkyl Urea Compounds

The study of aryl-alkyl urea compounds is a dynamic field with several promising future directions, driven by their proven utility as a versatile scaffold in drug discovery.